Comprehensive Technical Guide: Physical and Chemical Properties of 4,5-Dichloro-1H-benzo[d]imidazole
Comprehensive Technical Guide: Physical and Chemical Properties of 4,5-Dichloro-1H-benzo[d]imidazole
Executive Summary
As a Senior Application Scientist specializing in heterocyclic pharmacophores and innate immune pathway modulators, I frequently leverage specialized building blocks to optimize drug-target interactions. One such critical moiety is 4,5-Dichloro-1H-benzo[d]imidazole . Recognized primarily for its role in the development of cyclic GMP-AMP synthase (cGAS) inhibitors, this compound offers unique steric and electronic properties that make it an invaluable asset in modern medicinal chemistry (1)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural tautomerism, synthetic methodologies, and its pivotal application in the cGAS-STING signaling axis.
Chemical Identity & Physicochemical Properties
Understanding the baseline metrics of 4,5-Dichloro-1H-benzo[d]imidazole is the first step in assay design and formulation. The dual chlorine substitution on the benzene ring significantly enhances the lipophilicity of the benzimidazole core, which is a critical factor for driving deep hydrophobic pocket engagement in target proteins (2)[2].
| Property | Value / Description |
| IUPAC Name | 4,5-Dichloro-1H-benzo[d]imidazole |
| Common Synonyms | 6,7-Dichloro-1H-benzo[d]imidazole; 4,5-dichloro-1H-benzimidazole |
| CAS Registry Number | 1360899-36-0 |
| Molecular Formula | C7H4Cl2N2 |
| Molecular Weight | 187.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers |
Structural Chemistry & Annular Tautomerism
A frequent point of confusion in literature and patent landscapes is the interchangeable nomenclature between 4,5-dichloro and 6,7-dichloro derivatives.
Mechanistic Insight: The 1H-benzimidazole system exhibits rapid annular tautomerism. In solution, the proton on the imidazole ring dynamically exchanges between the N1 and N3 positions. Because the molecule lacks a substituent on the nitrogen to "lock" the tautomer, the 4,5-dichloro substitution pattern is chemically and thermodynamically equivalent to the 6,7-dichloro pattern. When mapping structure-activity relationships (SAR), researchers must account for this equilibrium, as the molecule will adopt the most energetically favorable conformation upon binding to a target receptor (3)[3].
Chemical Reactivity & Synthesis Protocols
To incorporate this moiety into larger scaffolds, we typically employ a Phillips condensation. The following protocol outlines the synthesis of the 4,5-dichloro-1H-benzo[d]imidazole core.
Protocol 1: Synthesis via Phillips Condensation
Self-Validating System: This workflow incorporates in-process TLC monitoring to prevent premature workup and LC-MS validation to confirm the elimination of the highly oxidizable diamine precursor.
Step 1: Reagent Preparation
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Action: Suspend 1.0 equivalent of 3,4-dichlorobenzene-1,2-diamine in an excess of concentrated formic acid (acting as both solvent and reactant).
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Causality: Formic acid serves a dual purpose. It provides the acidic environment necessary to activate the amine, while simultaneously acting as the electrophilic one-carbon donor required to close the imidazole ring (2)[2].
Step 2: Thermal Cyclization
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Action: Heat the reaction mixture to reflux (approx. 100 °C) under an inert atmosphere for 2 to 4 hours.
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Causality: The initial step forms an intermediate formamide. Elevated thermal energy is strictly required to drive the subsequent dehydration and intramolecular cyclization, overcoming the activation barrier to form the aromatic benzimidazole system.
Step 3: Neutralization & Precipitation
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Action: Cool the mixture to room temperature and slowly add aqueous ammonium hydroxide (NH4OH) until the pH reaches 7.5–8.0.
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Causality: Benzimidazoles are basic and remain protonated (and highly soluble) in the acidic formic acid matrix. Shifting the pH to slightly alkaline deprotonates the imidazole nitrogen, forcing the highly lipophilic, neutral 4,5-dichloro-1H-benzo[d]imidazole to precipitate out of the aqueous phase.
Step 4: Isolation and Validation
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Action: Filter the precipitate, wash with cold water, and dry under a vacuum. Validate the product using LC-MS (Expected m/z: ~187 [M+H]+) and TLC (UV-active spot, confirming the disappearance of the diamine starting material).
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Causality: Diamines are notoriously prone to air oxidation, which can yield colored impurities. Confirming the mass and purity ensures that downstream coupling reactions (e.g., N-alkylation) are not compromised by nucleophilic impurities.
Application in Drug Development: The cGAS-STING Pathway
The most prominent pharmacological application of 4,5-dichloro-1H-benzo[d]imidazole is its role as the hydrophobic anchor in cGAS inhibitors, such as the benchmark compound RU.521 (4)[4].
Cyclic GMP-AMP synthase (cGAS) is a primary cytosolic DNA sensor. Upon binding aberrant double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cGAMP from ATP and GTP. This second messenger activates STING, triggering an IRF3-dependent type I interferon (IFN-β) response (5)[5]. Overactivation of this pathway is implicated in severe autoimmune conditions like Aicardi-Goutières syndrome.
Structural Rationale: The 4,5-dichloro-benzimidazole moiety in RU.521 occupies the catalytic pocket of cGAS. The two chlorine atoms significantly increase the hydrophobic character of the ring. This modification targets deeper into the hydrophobic sub-pocket of the enzyme, pushing the benzimidazole ring away from the protein surface and preventing the entry of ATP and GTP substrates. This steric and hydrophobic optimization yields a potent binding affinity (Kd = 36.2 nM) (2)[2].
cGAS-STING signaling pathway and its targeted inhibition by the RU.521 pharmacophore.
Experimental Workflows: Screening & Validation
To validate the binding of 4,5-dichloro-1H-benzo[d]imidazole derivatives to target proteins like cGAS, we utilize a Thermal Shift Assay (TSA).
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Self-Validating System: This assay includes an internal DMSO-only negative control to establish the baseline melting temperature (Tm) and a known binder (e.g., RU.521) as a positive control to verify the dynamic range of the assay window.
Step 1: Protein Preparation
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Action: Dilute recombinant human cGAS (h-cGAS) dimer to a final concentration of 2–5 µM in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) containing 5x SYPRO Orange dye (6)[6].
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Causality: The dimeric form of h-cGAS provides a more physiologically relevant and thermally stable baseline than the monomer. SYPRO Orange is highly quenched in aqueous environments but fluoresces intensely when it binds to the hydrophobic core of the protein exposed during thermal denaturation.
Step 2: Compound Incubation
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Action: Add the test compound (dissolved in DMSO) to the protein solution. Ensure the final DMSO concentration remains strictly below 5% (v/v). Include a well with 5% DMSO only (Negative Control) and a well with 50 µM RU.521 (Positive Control) (6)[6].
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Causality: High concentrations of DMSO inherently destabilize protein structures, leading to false-negative Tm shifts. Maintaining a low, uniform DMSO concentration across all wells isolates the thermal shift caused solely by ligand binding.
Step 3: Thermal Denaturation
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Action: Seal the plate and centrifuge briefly to remove bubbles. Heat the plate in a real-time PCR machine from 25 °C to 95 °C at a ramp rate of 1 °C/min, continuously monitoring fluorescence (λex = 480 nm, λem = 580 nm) (6)[6].
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Causality: A slow, controlled ramp rate ensures the protein unfolds at thermodynamic equilibrium, providing a sharp, reproducible transition curve.
Step 4: Data Analysis & Validation
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Action: Calculate the melting temperature (Tm) by identifying the minimum of the first-derivative curve of the fluorescence melt profile.
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Causality: Direct target engagement stabilizes the folded state of the protein. If the positive control yields a significant positive shift (ΔTm > 1 °C) and the test compound also shifts the Tm relative to the DMSO baseline, the assay validates that the 4,5-dichloro-benzimidazole derivative successfully occupies the target pocket (6)[6].
References
- NextSDS. "4,5-Dichloro-1H-benzo[d]imidazole — Chemical Substance Information.
- MedChemExpress. "RU.521 (RU320521) | cGAS Inhibitor.
- Vincent, J., et al. "Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice." Nature Communications.
- Wiser, C., et al. "Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells." Scientific Reports.
- Zhao, M., et al. "In Silico Screening-Based Discovery of Novel Inhibitors of Human Cyclic GMP–AMP Synthase: A Cross-Validation Study of Molecular Docking and Experimental Testing." Journal of Chemical Information and Modeling.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
